2-Amino-5,7-dibromobenzothiazole
Overview
Description
2-Amino-5,7-dibromobenzothiazole (ADB) is a heterocyclic compound with a molecular formula C7H4Br2N2S. It has a molecular weight of 308 g/mol .
Synthesis Analysis
The synthesis of 2-aminobenzothiazole derivatives has been a topic of interest due to their potent pharmacological activities . Various synthetic methodologies have been developed, including one-pot and multistep synthesis methods . One example of a green multicomponent synthesis involves the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring substituted with two bromine atoms and an amino group.Chemical Reactions Analysis
2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Scientific Research Applications
Preclinical Evaluation of Antitumor Properties
Novel 2-(4-aminophenyl)benzothiazoles have shown potent antitumor properties both in vitro and in vivo. Modifications to improve metabolic stability, such as isosteric replacement and amino acid conjugation, have enhanced their pharmacological profiles. Specifically, amino acid prodrugs have demonstrated rapid conversion to active compounds in animal models, exhibiting significant antitumor activity against various carcinoma cell lines and xenograft tumors (Bradshaw et al., 2002).
Antiprion Activity of 2-Aminothiazoles
2-Aminothiazoles have emerged as a promising class of compounds with antiprion activity. Structure-activity relationship studies have led to the identification of compounds with enhanced potency and favorable pharmacokinetic profiles, achieving high brain concentrations in animal models, suggesting potential therapeutic applications for prion diseases (Gallardo-Godoy et al., 2011).
Development of Central Dopamine Agonists
The incorporation of the 2-aminothiazole moiety into dopamine agonist structures has yielded compounds with good oral availability and promising pharmacological profiles. These compounds, including thiazoloindans and thiazolobenzopyrans, have shown potential for treating neurological disorders such as Parkinson's disease (van Vliet et al., 2000).
Anticancer Potential of Aminothiazole Derivatives
Aminothiazole-paeonol derivatives have demonstrated significant anticancer activity, particularly against gastric and colorectal adenocarcinoma cell lines. Some compounds have shown superior potency compared to traditional chemotherapy agents, highlighting their potential as lead compounds for developing new anticancer therapies (Tsai et al., 2016).
Role of Aryl Hydrocarbon Receptor in Antitumor Activity
Studies have indicated that the aryl hydrocarbon receptor (AhR) signaling pathway plays a crucial role in mediating the cytotoxic effects of certain benzothiazole compounds. The presence of a functional AhR pathway has been associated with the induction of cell cycle arrest and DNA adduct formation in sensitive carcinoma cells (Trapani et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5,7-dibromo-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNMHIGTHJFJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727984 | |
Record name | 5,7-Dibromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000289-40-6 | |
Record name | 5,7-Dibromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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